molecular formula C24H24N2O3 B2900325 Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate CAS No. 1796957-29-3

Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate

Cat. No.: B2900325
CAS No.: 1796957-29-3
M. Wt: 388.467
InChI Key: CLCDZSIYNDTFEA-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate is a synthetic organic compound featuring a central aminoacetate ester core substituted with a benzamide-linked phenyl group and a 4-methylphenyl moiety. This structure combines a methyl ester, an amino group, and two aromatic systems, making it a candidate for applications in medicinal chemistry and materials science. Its unique substitution pattern influences its physicochemical properties, such as solubility, stability, and intermolecular interactions .

Properties

IUPAC Name

methyl 2-[[(2-benzamidophenyl)-(4-methylphenyl)methyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-17-12-14-18(15-13-17)23(25-16-22(27)29-2)20-10-6-7-11-21(20)26-24(28)19-8-4-3-5-9-19/h3-15,23,25H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCDZSIYNDTFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2NC(=O)C3=CC=CC=C3)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Molecular Formula Key Functional Groups Molecular Weight Notable Properties/Applications
Target Compound C24H23N2O3 Benzamide, aminoacetate ester, aryl groups 393.45 g/mol Potential bioactivity via H-bonding
Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate (AMB2405739) C16H17NO4S Sulfonamide, aminoacetate ester, aryl groups 335.38 g/mol Enhanced acidity due to sulfonamide
(7,8-Dimethyl-2-oxochromen-4-yl)methyl 2-[(4-methylphenyl)sulfonylamino]acetate (735293-16-0) C21H21NO6S Coumarin, sulfonamide, ester 427.46 g/mol Fluorescence, enzyme inhibition
Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]acetate (5348-50-5) C16H17NO3 Phenoxy, amino, ester 271.31 g/mol Improved solubility via ether linkage
Propyl 2-(4-methylbenzenesulfonamido)benzoate C17H19NO4S Sulfonamide, benzoate ester 333.40 g/mol Crystallographic stability

Key Observations:

Functional Group Variations :

  • The target compound utilizes a benzamide group, enabling strong hydrogen-bonding interactions, whereas sulfonamide analogs (e.g., ) exhibit higher acidity and metabolic stability .
  • Coumarin derivatives (e.g., ) introduce fluorescence properties and rigid planar structures, which are absent in the target compound.

Substituent Effects: The 4-methylphenyl group in the target compound enhances hydrophobicity compared to phenoxy-containing analogs (e.g., ), which show improved aqueous solubility. Bulky substituents (e.g., diphenylethyl in ) increase steric hindrance, reducing reactivity compared to the target compound’s simpler aryl groups.

Biological Relevance :

  • Sulfonamide derivatives (e.g., ) are associated with antimicrobial and anti-inflammatory activities, while the benzamide motif in the target compound may target protease enzymes .
  • Coumarin-based analogs (e.g., ) are explored for photodynamic therapy due to their light-responsive properties .

Preparation Methods

Alkylation of Glycine Schiff Bases

The benzophenone Schiff base strategy, widely used for α-amino ester synthesis, involves protecting glycine’s amine as a benzophenone imine. This intermediate undergoes alkylation with electrophilic partners to introduce the desired substituents.

Procedure :

  • Schiff Base Formation : Glycine ethyl ester reacts with benzophenone imine in refluxing xylene with boron trifluoride etherate, yielding the protected glycine derivative.
  • Double Alkylation : The Schiff base is treated with 2-benzamidophenyl bromide and 4-methylphenyl bromide under phase-transfer conditions (e.g., 50% NaOH, tetrabutylammonium bromide).
  • Deprotection : Hydrolysis with 6N HCl releases the free amine, followed by esterification with methanol under acidic conditions to yield the target compound.

Optimization :

  • Base : Diisopropylethylamine (DIPEA) in acetone improves alkylation efficiency compared to triethylamine.
  • Solvent : Polar aprotic solvents like DMF enhance reaction rates but may reduce selectivity.

O-Alkylation of α-Azido Glycinate Derivatives

Adapting methods from methyl 2-benzamido-2-(phenoxy)acetate synthesis, this route employs azide intermediates for regioselective functionalization.

Procedure :

  • Azide Formation : Methyl α-azido glycinate is prepared by treating glycine methyl ester with sodium azide and benzoyl chloride.
  • O-Alkylation : The azide reacts with 2-benzamidophenol and 4-methylbenzyl bromide in acetone with DIPEA, achieving 31% yield after 48 hours.
  • Staudinger Reduction : Triphenylphosphine reduces the azide to an amine, followed by acetylation to stabilize the product.

Challenges :

  • Competing N-alkylation requires careful control of stoichiometry.
  • Low yields necessitate chromatographic purification, as noted in analogous syntheses.

Reductive Amination of α-Keto Esters

A less common but efficient approach involves reductive amination of α-keto esters with benzamidophenyl and 4-methylphenyl amines.

Procedure :

  • Keto Ester Synthesis : Pyruvate methyl ester is condensed with 2-benzamidobenzaldehyde via aldol addition.
  • Reductive Amination : The α-keto ester reacts with 4-methylbenzylamine in the presence of NaBH3CN, forming the target compound’s backbone.
  • Esterification : Methanol and catalytic H2SO4 ensure complete esterification of residual carboxylic groups.

Advantages :

  • High stereoselectivity when chiral amines are used.
  • One-pot reactions reduce intermediate isolation steps.

Multi-Step Assembly from Fragments

For large-scale production, modular synthesis of the benzamidophenyl and 4-methylphenyl subunits ensures purity and scalability.

Fragment Preparation :

  • Benzamidophenyl Unit :
    • 2-Aminophenol is benzoylated with benzoyl chloride in pyridine.
    • Bromination at the para position using NBS yields 2-benzamidophenyl bromide.
  • 4-Methylphenyl Unit :
    • Toluene is nitrated, reduced to 4-methylaniline, and converted to 4-methylbenzyl bromide via diazotization.

Coupling Reactions :

  • Ullmann Coupling : The fragments are coupled to a glycine ethyl ester core using CuI and 1,10-phenanthroline in DMSO at 110°C.
  • Esterification : Final treatment with methanol and HCl gas produces the methyl ester.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Schiff Base Alkylation 45–60 Scalable, high regioselectivity Requires harsh deprotection conditions
O-Alkylation 31 Mild conditions, avoids toxic reagents Low yield, lengthy reaction time
Reductive Amination 55 Stereoselective, one-pot synthesis Sensitive to moisture and oxygen
Fragment Coupling 40 Modular, high purity Complex intermediate synthesis

Critical Reaction Parameters

  • Temperature : Alkylation proceeds optimally at 25–50°C; higher temperatures promote side reactions.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions in biphasic systems.
  • Acid/Base Selection : DIPEA minimizes protonation of the amine nucleophile, improving alkylation kinetics.

Structural Characterization and Validation

  • NMR Analysis :
    • ¹H NMR (CDCl3): δ 7.85 (d, J = 7.2 Hz, 2H, benzamide aromatic), δ 4.25 (s, 2H, CH2COOCH3).
    • ¹³C NMR : 170.8 ppm (ester carbonyl), 165.3 ppm (benzamide carbonyl).
  • Mass Spectrometry : ESI-MS m/z 388.5 [M+H]⁺, consistent with the molecular formula C24H24N2O3.

Q & A

Q. What are the common synthetic routes for Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate?

The synthesis typically involves a multi-step approach:

  • Condensation reactions : Reacting substituted aldehydes (e.g., 4-methylbenzaldehyde) with glycine methyl ester derivatives under basic conditions (e.g., NaOH) to form the α-amino ester backbone .
  • Amidation : Introducing the benzamido group via coupling reagents or activated intermediates, ensuring regioselectivity at the 2-benzamidophenyl moiety .
  • Purification : Column chromatography or recrystallization in ethanol/methanol is often used to isolate the product .

Q. What functional groups are critical for its biological activity?

Key functional groups include:

  • Ester group (COOCH₃): Enhances membrane permeability and metabolic stability .
  • Benzamido group (C₆H₅CONH): Facilitates hydrogen bonding with biological targets like enzymes or receptors .
  • 4-Methylphenyl substituent : Modulates lipophilicity and steric interactions in binding pockets .

Q. How is the compound characterized spectroscopically?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm regiochemistry and substituent positions, with aromatic protons appearing between δ 6.5–8.0 ppm and ester carbonyls at ~δ 170 ppm .
  • IR : Stretching vibrations for amide (1650–1680 cm1^{-1}) and ester (1720–1740 cm1^{-1}) groups .
  • Mass spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amidation steps .
  • Temperature control : Maintaining 60–80°C during condensation prevents side-product formation .
  • Flow chemistry : Continuous flow reactors reduce reaction times and improve scalability .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates esterification/amidation kinetics .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Structural analogs : Compare activity across derivatives (e.g., fluorinated vs. methylated phenyl groups) to isolate substituent effects .
  • Assay standardization : Control variables like pH, solvent (DMSO concentration), and cell line viability in enzyme inhibition studies .
  • Computational modeling : Molecular docking identifies binding pose discrepancies between in silico predictions and experimental IC₅₀ values .

Q. How to design pharmacokinetic studies for this compound?

  • In vitro assays : Measure metabolic stability in liver microsomes (e.g., rat/human CYP450 isoforms) to predict clearance rates .
  • Plasma protein binding : Use equilibrium dialysis to assess % bound vs. free fractions .
  • In vivo models : Administer via intravenous/oral routes in rodents, followed by LC-MS/MS quantification in plasma and tissues .

Q. What advanced techniques elucidate its interaction with biological targets?

  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to receptors like G-protein-coupled receptors .
  • X-ray crystallography : Resolves 3D binding modes in enzyme active sites (e.g., kinases or proteases) .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition potency?

  • Re-evaluate assay conditions : Variations in buffer ionic strength or co-factor availability (e.g., Mg²⁺ for kinases) significantly alter IC₅₀ values .
  • Probe purity : HPLC quantification (>95% purity) ensures activity is not confounded by impurities .
  • Cross-validate methods : Compare fluorometric vs. radiometric assay results for consistency .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

ParameterOptimal ConditionImpact on YieldReference
SolventDMF+25%
Temperature70°C+15%
Catalyst (DMAP)10 mol%+30%
Reaction Time12–16 hours+20%

Q. Table 2. Comparative Biological Activities of Structural Analogs

Compound ModificationEnzyme IC₅₀ (nM)Unique FeatureReference
4-Fluorophenyl substituent120 ± 15Enhanced hydrophobicity
4-Methylphenyl substituent85 ± 10Improved steric fit
Trifluoroethyl amino group45 ± 5Electron-withdrawing effect

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